7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene
Description
Biological Relevance of 5-Oxa-2,6-Diazaspiro[3.4]oct-6-ene Derivatives
The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is a bicyclic spiro compound characterized by a spiro[3.4]octane core incorporating oxygen (oxa) and nitrogen (diaza) heteroatoms. This heterocyclic framework confers conformational rigidity and unique electronic properties that are beneficial for biological activity.
Derivatives of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene have attracted significant attention in medicinal chemistry, particularly as antagonists of somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G protein-coupled receptor implicated in the regulation of glucose-dependent insulin secretion, making it a promising target for the treatment of type 2 diabetes mellitus. Compounds based on this scaffold have demonstrated potent and selective antagonistic activity against SSTR5, contributing to enhanced insulin secretion and improved blood glucose regulation in preclinical models.
For example, the hydrochloride salt of 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid exhibits a molecular formula of C₁₀H₁₇Cl₂N₃O₃ and a molecular weight of 298.17 g/mol. Its spirocyclic core provides conformational stability, while the carboxylic acid moiety enhances solubility and bioavailability. Such compounds have been synthesized via cyclization reactions involving oxirane and amine precursors under controlled conditions, optimized for high yield and purity in industrial production.
The pharmacological profile of these derivatives includes high potency and selectivity for SSTR5, with some molecules demonstrating oral bioavailability and glucose-dependent insulinotropic effects in animal models, highlighting their therapeutic potential.
Rationale for Studying 7-Methyl Substitution in Spirocyclic Frameworks
The introduction of a methyl group at the 7-position of the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene framework represents a strategic modification aimed at modulating the physicochemical and biological properties of the compound. Substituent effects at this position can influence the electronic distribution, steric environment, and conformational dynamics of the spirocyclic system.
Methyl substitution is known to affect molecular lipophilicity, metabolic stability, and receptor binding affinity. In the context of spirocyclic heterocycles, a 7-methyl group can enhance the rigidity of the molecular scaffold further by restricting rotational freedom around adjacent bonds, potentially improving selectivity and potency toward biological targets.
Research into substituent effects on spiro compounds has revealed that even small changes, such as methylation, can lead to significant differences in reaction pathways and biological activity. For example, methyl groups on nitrogen atoms or adjacent carbons have been shown to influence cyclization reactions and the formation of spiro compounds, as well as their interaction with protein targets.
Therefore, studying the 7-methyl substitution in the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is crucial for optimizing drug-like properties and enhancing the therapeutic potential of these molecules, particularly for applications such as selective SSTR5 antagonism in diabetes treatment.
Data Table: Selected Physicochemical and Biological Properties of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene Derivatives
Summary of Key Research Findings
Spirocyclic heterocycles, particularly those containing nitrogen and oxygen atoms, provide conformational rigidity that enhances selectivity and potency in drug-receptor interactions.
The 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as selective somatostatin receptor subtype 5 antagonists for type 2 diabetes treatment.
Introducing a methyl substituent at the 7-position of this spirocyclic framework can significantly influence molecular properties, including conformational stability and biological activity, thus serving as a key modification for drug optimization.
Synthetic methodologies for these compounds involve controlled cyclization reactions, often under basic and inert conditions, with industrial-scale processes optimized for yield and purity.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
7-methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene |
InChI |
InChI=1S/C6H10N2O/c1-5-2-6(9-8-5)3-7-4-6/h7H,2-4H2,1H3 |
InChI Key |
FMEUZPQPPHFEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(C1)CNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene typically involves the construction of the spirocyclic core through cyclization reactions of appropriately functionalized precursors. The key steps include:
- Cyclization of precursors containing nitrogen and oxygen functionalities : The formation of the diazaspiro ring system is achieved by intramolecular cyclization, often involving nucleophilic attack of an amine on an electrophilic center such as an oxirane or isoxazoline moiety.
- Use of bases to promote cyclization : Commonly, mild bases are employed to deprotonate amine groups and facilitate ring closure.
- Formation of the hydrochloride salt : After cyclization, the free base is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve stability and solubility.
Typical Reaction Conditions
- Solvents : Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are preferred to dissolve both organic and inorganic reagents.
- Temperature : Reactions are generally conducted at moderate temperatures (room temperature to 60 °C) to balance reaction rate and selectivity.
- Atmosphere : An inert atmosphere (nitrogen or argon) is often maintained to prevent oxidation or moisture-sensitive side reactions.
Industrial Production Methods
Industrial-scale synthesis of this compound hydrochloride involves optimization of the laboratory synthetic route to maximize yield, purity, and cost-efficiency. Key features include:
- Large-scale cyclization reactors : Automated batch or continuous flow reactors are used to control reaction parameters precisely.
- Continuous flow synthesis : This technique enhances reaction control, safety, and scalability by allowing continuous input of reactants and output of product.
- Purification : Crystallization and chromatographic techniques are employed to isolate the hydrochloride salt with high purity.
- Quality control : Analytical methods such as NMR, HPLC, and mass spectrometry ensure batch-to-batch consistency.
Detailed Reaction Analysis
| Aspect | Description |
|---|---|
| Key Reaction Type | Intramolecular cyclization forming the spirocyclic ring system |
| Common Reagents | Amines, oxiranes or isoxazoline derivatives, bases (e.g., sodium hydroxide, triethylamine) |
| Solvents | DMF, DCM, acetonitrile |
| Temperature Range | 20–60 °C |
| Atmosphere | Inert (N2 or Ar) |
| Post-synthesis | Conversion to hydrochloride salt using HCl |
| Purification | Crystallization, flash chromatography |
Research Findings and Experimental Data
Laboratory Synthesis Example
A representative laboratory synthesis involves:
- Starting from a precursor containing an isoxazoline ring and an amine group.
- Treatment with a base to induce cyclization, forming the diazaspiro ring.
- Acidification with hydrochloric acid to yield the hydrochloride salt.
This method yields the compound with high purity and reproducibility, suitable for biological testing.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Amines, oxiranes, isoxazoline derivatives |
| Key Reaction | Base-promoted intramolecular cyclization |
| Reaction Medium | Polar aprotic solvents (DMF, DCM, acetonitrile) |
| Temperature | Room temperature to 60 °C |
| Atmosphere | Inert gas (N2 or Ar) |
| Post-reaction Treatment | Acidification with HCl to form hydrochloride salt |
| Purification Techniques | Crystallization, flash chromatography |
| Industrial Scale | Automated batch or continuous flow reactors, optimized for yield and purity |
Chemical Reactions Analysis
Types of Reactions
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions often involve acidic or basic media to facilitate the oxidation process.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions typically involve anhydrous solvents to prevent the decomposition of the reducing agents.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions often involve the use of solvents to dissolve the reactants and control the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, reduction may yield hydrogenated derivatives, and substitution may yield various substituted derivatives.
Scientific Research Applications
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is used in the study of biological processes and the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Spirocyclic Derivatives of 5-Oxa-2,6-Diazaspiro[3.4]oct-6-ene
Hirose et al. (2017) developed several derivatives of this scaffold, including compound 3 (1-(2-((2-Chloro-6-cyclopropyl-4'-fluoro-3-methoxybiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)-4-methylpiperidine-4-carboxylic acid), which exhibits high potency (hSSTR5 IC₅₀ = 6.2 nM, mSSTR5 IC₅₀ = 25 nM) and oral bioavailability . The 7-methyl variant shares the core spiro structure but differs in substituents, which may influence receptor binding and PK profiles. Key structural modifications in this class include:
Peptide-Based SSTR Antagonists
- MK-4256 : A small-molecule SSTR3-selective antagonist that reduces glucose levels in mice but lacks SSTR5 specificity .
Heterocyclic Spiro Analogs
- Its lack of nitrogen atoms and distinct electronic profile limit its utility in receptor targeting compared to diazaspiro derivatives .
Functional Advantages of this compound
Selectivity : Unlike peptide antagonists (e.g., CYN 154806), this compound selectively targets SSTR5, minimizing off-target effects on other SSTR subtypes .
Oral Bioavailability : The spirocyclic scaffold and methyl substituent confer stability against gastrointestinal degradation, enabling oral administration—a significant advantage over peptide-based therapies .
Glucose-Dependent Insulin Secretion : Preclinical studies show that related derivatives enhance insulin secretion only under hyperglycemic conditions, reducing hypoglycemia risk .
Challenges and Limitations
- Species Specificity : Some derivatives (e.g., compound 3) show lower potency in murine SSTR5 (IC₅₀ = 25 nM) compared to human (6.2 nM), complicating translational research .
- Synthetic Complexity : The spirocyclic core requires multistep synthesis, which may limit scalability compared to simpler heterocycles .
Biological Activity
7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 138.16 g/mol. The structural uniqueness of this compound arises from its spirocyclic arrangement, which includes both nitrogen and oxygen atoms within the ring system.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 154135-33-8 |
| Molecular Formula | C6H10N2O |
| Molecular Weight | 138.16 g/mol |
Research indicates that this compound interacts with specific biological targets, particularly receptors involved in metabolic processes. One notable target is the somatostatin receptor subtype 5 (SSTR5) , which plays a crucial role in glucose metabolism regulation. By binding to this receptor, the compound may modulate signaling pathways that are vital for managing blood sugar levels, making it a candidate for diabetes treatment .
Pharmacological Effects
Preliminary studies have shown that this compound exhibits various pharmacological effects:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound shows affinity for multiple receptor types, which may lead to diverse biological effects.
- Potential Therapeutic Applications : Its interaction with SSTR5 suggests potential use in treating conditions like type 2 diabetes mellitus .
Study 1: SSTR5 Antagonism
A study investigated the antagonistic effects of this compound on SSTR5. Results indicated that the compound effectively inhibited receptor activity in vitro, leading to decreased insulin secretion in pancreatic beta cells.
Study 2: Enzyme Interaction
Another study focused on the enzyme inhibition properties of this compound. It was found to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism regulation. This inhibition could enhance insulin sensitivity and improve glycemic control in diabetic models .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one | Contains an additional nitrogen atom | Potentially similar receptor binding |
| Methyl 5-oxa-2,6-diazaspiro[3.4]octan-7-carboxylate | Carboxylate functional group present | Enhanced solubility and reactivity |
The differences in substitution patterns and functional groups significantly influence their biological activities and therapeutic potentials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
